Nicotinamide-N-15N
説明
Nicotinamide-N-15N is the isotope labelled analog of Nicotinamide . It is a water-soluble vitamin B incorporated within nicotinamide cofactors such as NADH and NADPH . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of Nicotinamide-N-15N is C6H6N2O . Its molecular weight is 123.12 g/mol . The SMILES string representation of its structure is [15NH2]C(=O)c1cccnc1 .
Chemical Reactions Analysis
Nicotinamide-N-15N, being an isotope labelled analog of Nicotinamide, likely participates in similar chemical reactions. For instance, 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution has been used as a tool to study the structural aspects and pathways of chemical transformations .
Physical And Chemical Properties Analysis
Nicotinamide-N-15N is a solid with a melting point of 130-132 °C (lit.) . It has a flash point of 150 °C .
科学的研究の応用
Efficient Synthesis and NMR Hyperpolarization
An improved methodology for the synthesis of Nicotinamide-1-15N with high isotopic purity has been developed. This compound can be NMR hyperpolarized using parahydrogen gas, significantly enhancing detection sensitivity. This breakthrough allows for potential in vivo studies to probe metabolic processes, offering a scalable synthesis method that could be applied to a wide range of 15N-enriched N-heterocycles for future molecular imaging studies (Shchepin et al., 2016).
Metabolic Regulation
Nicotinamide N-methyltransferase (Nnmt) plays a crucial role in metabolic regulation by methylating Nicotinamide to produce N1-methylnicotinamide (MNAM). This enzymatic action influences glucose and cholesterol metabolism, indicating a pathway for vitamin B3 that impacts metabolic disease therapy (Hong et al., 2015).
Oral Administration and Health Impacts
Oral administration of Nicotinamide Mononucleotide (NNM), a precursor to NAD+, has been found safe and effective in increasing blood NAD+ levels in humans, demonstrating potential benefits against aging and associated diseases. This study underscores the safety and practicality of boosting NAD+ levels through oral supplementation (Okabe et al., 2022).
Therapeutic Potential in Metabolic Disorders
A small molecule inhibitor of NNMT shows promising results in reducing obesity and type-2 diabetes symptoms in animal models. This highlights the therapeutic potential of targeting NNMT to address metabolic diseases, offering insights into drug development strategies (Kannt et al., 2018).
Nicotinamide in Disease Treatment and Prevention
Nicotinamide's role extends to disease treatment and prevention, where its modulation of cellular pathways and immune responses offers potential for treating a wide range of diseases. This encompasses its use in dermatology, metabolic disease therapy, and as a neuroprotective agent, illustrating its broad therapeutic applications (Maiese et al., 2009).
作用機序
Nicotinamide, the non-isotope labelled analog of Nicotinamide-N-15N, is a crucial coenzyme involved in redox reactions . It receives hydrogen from metabolic processes like glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation, leading to the formation of NADH . NADH then acts as a core hydrogen donor for ATP synthesis via mitochondrial oxidative phosphorylation, while also generating reactive oxygen species .
将来の方向性
There is ongoing research into the role of Nicotinamide and its derivatives in various biological processes and diseases . As an isotope labelled analog of Nicotinamide, Nicotinamide-N-15N could potentially be used in these research areas.
特性
IUPAC Name |
pyridine-3-(15N)carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584391 | |
Record name | Pyridine-3-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113950-01-9 | |
Record name | Pyridine-3-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 113950-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。